Hydroflumethiazide-13CD2 is a labeled analogue of hydroflumethiazide, a thiazide diuretic primarily utilized in the management of hypertension and edema associated with conditions such as congestive heart failure and liver cirrhosis. This compound features a deuterated carbon isotope, enhancing its utility in pharmacokinetic studies and metabolic research. Hydroflumethiazide functions by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the nephron, ultimately reducing water reabsorption and promoting diuresis.
Hydroflumethiazide-13CD2 is synthesized as a stable isotope-labeled compound, which is crucial for research applications involving drug metabolism and pharmacokinetics. The compound can be sourced from chemical suppliers specializing in isotopically labeled compounds for scientific research.
Hydroflumethiazide-13CD2 is classified as:
The synthesis of hydroflumethiazide-13CD2 typically involves the introduction of deuterium into the hydroflumethiazide structure. This can be achieved through various methods, including:
Hydroflumethiazide-13CD2 retains the core structure of hydroflumethiazide, modified by the presence of deuterium at specific carbon positions. The molecular formula for hydroflumethiazide is , with hydroflumethiazide-13CD2 reflecting this formula with appropriate substitutions for deuterium.
Hydroflumethiazide undergoes several chemical reactions relevant to its pharmacological action:
The metabolic pathways can be traced using mass spectrometry techniques that differentiate between hydroflumethiazide and its metabolites based on their isotopic signatures.
Hydroflumethiazide acts on the distal convoluted tubule by blocking the sodium-chloride symporter. This inhibition leads to:
The biological half-life of hydroflumethiazide is biphasic, with an initial phase lasting approximately 2 hours followed by a longer phase averaging around 17 hours. This pharmacokinetic profile is critical for understanding dosing regimens and therapeutic effects.
Relevant data indicate that hydroflumethiazide has a relatively low log P value (XLogP3 = 0.4), suggesting moderate lipophilicity which influences its absorption and distribution properties.
Hydroflumethiazide-13CD2 is primarily used in:
Hydroflumethiazide-13CD2 (CAS 1189877-11-9) is a deuterium and carbon-13 labeled analog of the thiazide diuretic hydroflumethiazide, featuring isotopic enrichment at the C2 carbon position. Its molecular formula is C8H8F3N3O4S2 with a molecular weight of 334.3 g/mol, where two hydrogen atoms are replaced by deuterium (²H/D) and one carbon atom by carbon-13 (¹³C) [1]. Isotopically labeled compounds like this serve as indispensable tracers in drug development due to their near-identical chemical behavior to unlabeled counterparts, distinguishable only through mass spectrometry or NMR techniques. They enable precise tracking of molecular fate without altering biological activity, thus acting as "molecular spies" in complex biological systems [4] [10].
Table 1: Key Isotopes Used in Pharmaceutical Labeling
Isotope | Natural Abundance (%) | Detection Method | Primary Research Application |
---|---|---|---|
Deuterium (²H) | 0.015 | Mass Spectrometry | Metabolic Stability Studies |
Carbon-13 (¹³C) | 1.1 | NMR, LC-MS | Metabolic Pathway Elucidation |
Nitrogen-15 (¹⁵N) | 0.37 | NMR | Protein Interaction Mapping |
Oxygen-18 (¹⁸O) | 0.2 | Mass Spectrometry | Reaction Mechanism Studies |
The incorporation of stable isotopes (e.g., ¹³C, ²H) transforms hydroflumethiazide into a powerful pharmacokinetic probe by enabling:
Thiazide diuretics emerged in the 1950s as antihypertensive agents, with hydroflumethiazide approved in 1959. Its structure features a benzothiadiazine-1,1-dioxide core modified with a trifluoromethyl group [8]. The development of isotopologues followed three evolutionary phases:
Table 2: Synthesis Routes for Hydroflumethiazide Isotopologues
Labeling Strategy | Precursor | Isotopic Incorporation Site | Yield Efficiency |
---|---|---|---|
Deuterium Exchange | D2O, Acid Catalysis | Non-specific | Low (20–40%) |
13C-Enriched Synthesis | [13C2]-Acetyl Chloride | C2 Carbon | High (75–90%) |
Chemoenzymatic Labeling | 13C-Amino Acids | Not Applicable | Moderate (50–60%) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7